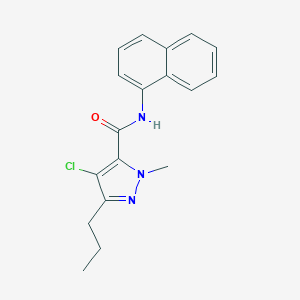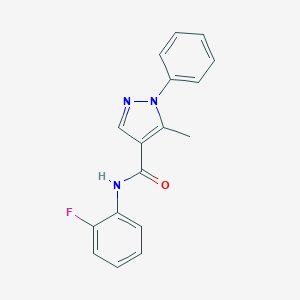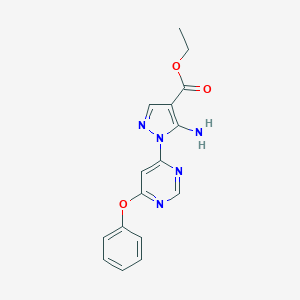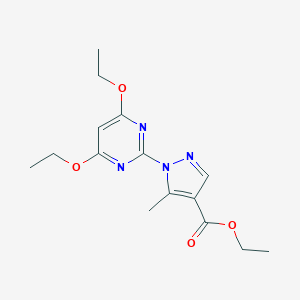
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether, also known as DPN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPN-1 is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).
Wirkmechanismus
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether acts as a selective estrogen receptor modulator by binding to ERβ and inducing a conformational change that allows for the recruitment of coactivator proteins. This leads to the activation of downstream signaling pathways that regulate gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have a higher binding affinity for ERβ than the commonly used SERM, tamoxifen.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have various biochemical and physiological effects. In breast cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of cyclin D1 and upregulating the expression of p21 and Bax. In prostate cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of prostate-specific antigen (PSA) and upregulating the expression of Bax. In animal models of Alzheimer's disease, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to improve cognitive function and reduce amyloid beta deposition.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has several advantages for lab experiments. It has a high affinity for ERβ, which allows for the selective activation of downstream signaling pathways. It has also been shown to have anti-tumor and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
Zukünftige Richtungen
There are several future directions for the research of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. One direction is to investigate its potential as a therapeutic agent for breast and prostate cancer. Another direction is to investigate its potential as a neuroprotective agent for Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether and to improve its solubility and pharmacokinetic properties. Overall, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
Synthesemethoden
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether involves the reaction of 1-(naphthalen-1-yl)ethanone with 6-bromo-2-phenyl-4-pyrimidinamine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been used in various scientific research studies due to its high affinity for ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
Produktname |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether |
|---|---|
Molekularformel |
C25H20N4O |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-6-naphthalen-1-yloxy-2-phenylpyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-15-18(2)29(28-17)23-16-24(27-25(26-23)20-10-4-3-5-11-20)30-22-14-8-12-19-9-6-7-13-21(19)22/h3-16H,1-2H3 |
InChI-Schlüssel |
QZMXWIOSKYJXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)



![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)


